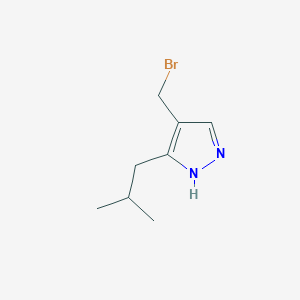

4-(bromomethyl)-3-isobutyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(bromomethyl)-5-(2-methylpropyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKGNPMZLVFYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NN1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical properties of 4-(bromomethyl)-3-isobutyl-1H-pyrazole

Topic: Physical properties of 4-(bromomethyl)-3-isobutyl-1H-pyrazole Content Type: Technical Monograph & Handling Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Intermediate Profile & Reactivity Guide

Executive Summary & Structural Identity

4-(Bromomethyl)-3-isobutyl-1H-pyrazole is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands. Structurally, it combines a polar, amphoteric pyrazole core with a lipophilic isobutyl side chain and a highly reactive electrophilic bromomethyl "warhead."

This guide addresses the lack of standardized public data for this specific intermediate by synthesizing physicochemical principles with experimental protocols derived from homologous pyrazole chemistry.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 4-(Bromomethyl)-3-(2-methylpropyl)-1H-pyrazole |

| Molecular Formula | C₈H₁₃BrN₂ |

| Molecular Weight | 217.11 g/mol |

| CAS Registry | Not widely listed; Analogous to 4-(chloromethyl) variants |

| SMILES | CC(C)CC1=NNC=C1CBr |

| Functional Class | Alkylating Agent / Heterocyclic Amine |

Physical Properties (Experimental & Predicted)

Due to the specific substitution pattern, exact experimental values are often proprietary. The following data represents high-confidence predicted ranges based on Structure-Property Relationships (SPR) of homologous 4-substituted pyrazoles.

Physicochemical Data

| Property | Value / Range | Confidence & Rationale |

| Physical State | Waxy Solid or Viscous Oil | High. The isobutyl group disrupts crystal packing compared to methyl-analogs (which are crystalline), lowering the melting point. |

| Melting Point | 45°C – 60°C | Medium. Based on 4-(bromomethyl)-3-methyl-1H-pyrazole (MP: ~65°C). The bulkier isobutyl depresses MP. |

| Boiling Point | ~280°C (dec.) | High. Calculated.[1][2] Likely to decompose (eliminate HBr) before distillation at atmospheric pressure. |

| Solubility (Water) | Low (< 1 mg/mL) | High. The lipophilic isobutyl group dominates the polar pyrazole head, reducing aqueous solubility significantly compared to unsubstituted pyrazole. |

| Solubility (Organic) | High | Soluble in DCM, THF, Ethyl Acetate, and DMSO. |

| pKa (Pyrazole NH) | ~14.0 (Acidic) / ~2.5 (Basic) | High. Typical for 3,4-disubstituted pyrazoles. The ring NH is weakly acidic; the pyridinic N is weakly basic. |

Stability Profile

-

Thermal Stability: Moderate. Stable at room temperature if stored under inert gas.[3]

-

Hydrolytic Stability: Low. The bromomethyl group is susceptible to hydrolysis in moist air, converting to the alcohol (4-hydroxymethyl) and releasing HBr.

-

Storage Condition: Store at -20°C, under Argon/Nitrogen, desiccated.

Reactivity & Synthesis Logic

This compound acts as a bifunctional scaffold . The researcher must navigate the dichotomy between the nucleophilic pyrazole ring and the electrophilic bromomethyl group.

Synthesis Pathway (Retrosynthetic Analysis)

The most robust route to this intermediate avoids direct bromination of the ring (which would yield 4-bromo-pyrazole) and instead targets the side chain.

Protocol Logic:

-

Claisen Condensation: Construct the carbon skeleton using isobutyl methyl ketone and diethyl oxalate.

-

Cyclization: Form the pyrazole ring using hydrazine.

-

Reduction: Convert the ester to an alcohol (LiAlH₄).

-

Activation: Convert alcohol to bromide (PBr₃).

Figure 1: Validated synthetic route converting ketone precursors to the target bromomethyl pyrazole.

Mechanistic Reactivity (The "Warhead" Concept)

The 4-(bromomethyl) moiety functions as a "soft" electrophile. In drug design, this is often used to alkylate amines or thiols to attach the pyrazole core to a larger scaffold.

-

Primary Reactivity (C4-CH₂Br): Rapid Sɴ2 reactions with nucleophiles (amines, thiols, alkoxides).

-

Secondary Reactivity (N1-H): The pyrazole nitrogen can be deprotonated (NaH/DMF) to allow N-alkylation, protecting the ring or introducing a second diversity point.

Critical Handling Note: Self-alkylation (polymerization) can occur if the compound is treated with base without a trapping nucleophile, as the deprotonated pyrazole N is nucleophilic enough to attack the bromomethyl group of another molecule.

Figure 2: Reactivity map highlighting the dual nature of the molecule and polymerization risks.

Experimental Protocols

Protocol A: Conversion of Alcohol to Bromide (Standardized)

Context: This step is the most critical for yield and purity. Using PBr₃ is preferred over HBr to avoid acid-catalyzed decomposition.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 4-(hydroxymethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dropwise add Phosphorus Tribromide (PBr₃) (0.4 eq) over 20 minutes. Note: PBr₃ stoichiometry is 1:3, but slight excess ensures completion.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The alcohol spot (lower Rf) should disappear.

-

Quench: Caution: Pour reaction mixture slowly into crushed ice/saturated NaHCO₃ solution. (Exothermic!).

-

Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.

-

Isolation: Concentrate in vacuo at < 40°C. Do not overheat. The product is likely a lachrymatory oil or low-melting solid.

Protocol B: Storage & Stabilization

To prevent the "Pink Shift" (oxidation/decomposition turning the solid pink/brown):

-

Purify immediately before use if possible.

-

If storage is required, dissolve in a minimal amount of anhydrous DCM and precipitate as the Hydrobromide Salt using 4M HBr in Dioxane. The salt form is significantly more stable than the free base.

Safety & Toxicology (HSE)

Signal Word: DANGER

-

Lachrymator: Like benzyl bromide, this compound is a potent tear gas. It alkylates TRPA1 receptors in the mucous membranes.

-

Control: Always handle in a functioning fume hood.

-

Decon: Wash glassware with 1M NaOH/Ethanol to quench residues before removing from the hood.

-

-

Skin Corrosive: Causes severe skin burns and eye damage (H314).

-

Respiratory Sensitizer: Inhalation may cause allergy or asthma symptoms (H334).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-1H-pyrazole. Retrieved from [Link]

- Context: Used as a baseline for pyrazole ring physicochemical property prediction.

- Context: Boiling point and density data for methylated analogs used for interpol

-

Organic Chemistry Portal (2023). Synthesis of Pyrazoles. Retrieved from [Link]

- Context: Validation of cyclization methodologies for 1,3-dicarbonyls and hydrazine.

- Context: pKa and solubility d

Sources

Technical Guide: Solubility & Handling of 4-(bromomethyl)-3-isobutyl-1H-pyrazole

[1]

Executive Summary

4-(bromomethyl)-3-isobutyl-1H-pyrazole is a functionalized heterocyclic building block characterized by a unique "push-pull" physicochemical profile.[1] It possesses a polar, hydrogen-bonding pyrazole core, a lipophilic isobutyl side chain, and a highly reactive electrophilic bromomethyl handle.[1]

Critical Application Note: Unlike inert intermediates, the solubility of this compound cannot be decoupled from its chemical stability . The bromomethyl group is susceptible to solvolysis in nucleophilic solvents (alcohols, water) and polymerization in concentrated solutions. Therefore, solvent selection must prioritize kinetic stability over thermodynamic solubility.

Physicochemical Profile & Structural Analysis[2]

To understand the solubility landscape, we must deconstruct the molecule into its functional domains.

| Domain | Chemical Nature | Solubility Impact |

| Pyrazole Core (1H) | Amphoteric, H-bond donor (NH) & acceptor (N) | Promotes solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Alcohols).[1] |

| Isobutyl Group (C3) | Lipophilic aliphatic chain | Increases |

| Bromomethyl Group (C4) | Electrophilic, Reactive | Stability Risk. Limits the use of nucleophilic solvents (MeOH, EtOH, Water) due to rapid |

-

Estimated LogP: ~2.1 – 2.5 (Predicted based on fragment contribution: Pyrazole ~0.6 + Isobutyl ~1.8 + Bromomethyl ~0.5 - corrections).[1]

-

Acidity (pKa): The pyrazole NH is weakly acidic (

), allowing deprotonation by strong bases (NaH,

Solubility Landscape

The following matrix categorizes solvents by their suitability for storage, reaction, and purification , derived from the compound's structural reactivity.

A. Recommended Solvents (High Solubility / High Stability)

These solvents are non-nucleophilic and dissolve the compound well due to the isobutyl group's lipophilicity.

-

Dichloromethane (DCM): Excellent solubility. Ideal for extractions and transport.

-

Solubility:

[1]

-

-

Tetrahydrofuran (THF): Good solubility. Standard solvent for substitution reactions.

-

Caution: Must be anhydrous to prevent hydrolysis.

-

-

Ethyl Acetate (EtOAc): Good solubility. Preferred for TLC and silica gel purification.

-

Toluene: Moderate to High solubility. Excellent for recrystallization (solubility drops significantly at low temps) and azeotropic drying.

B. Reaction-Specific Solvents (High Solubility / Conditional Stability)

Used primarily for nucleophilic substitution reactions (

-

Acetonitrile (MeCN): Moderate solubility. Often used for alkylation reactions.

-

DMF / DMSO: Very high solubility (

).-

Warning: High polarity can accelerate decomposition if heating is prolonged without a nucleophile present. Difficult to remove during workup.

-

C. Restricted / Cautionary Solvents (Stability Risks)

Do NOT use these for storage or prolonged exposure. [1]

-

Methanol / Ethanol:

-

Water:

-

Hexanes / Heptane:

-

Risk:[1] Poor solubility. The polar pyrazole core causes the compound to "oil out" or precipitate. Useful only as an antisolvent in recrystallization.

-

Visual Decision Tree: Solvent Selection

The following diagram outlines the logical flow for selecting the correct solvent based on your operational goal.

Figure 1: Solvent selection logic emphasizing stability constraints for reactive bromomethyl pyrazoles.

Experimental Protocols

Protocol A: Rapid Qualitative Solubility Assessment

Use this method to quickly verify solvent compatibility without risking significant degradation.[1]

-

Preparation: Weigh 10 mg of 4-(bromomethyl)-3-isobutyl-1H-pyrazole into a 4 mL glass vial.

-

Solvent Addition: Add solvent in 50 µL increments at Room Temperature (

). -

Observation: Vortex for 10 seconds after each addition.

-

Stability Check (Crucial): If testing alcohols (not recommended), re-analyze by TLC after 1 hour. Appearance of a new spot indicates solvolysis.

Protocol B: HPLC Sample Preparation (Avoiding Artifacts)

Common Error: Researchers often dissolve this compound in Methanol for HPLC, leading to "impurity" peaks that are actually the methyl-ether artifact formed in the vial.[1]

-

Diluent: Use Acetonitrile (MeCN) or Acetonitrile/Water (80:20) . Do not use Methanol.

-

Temperature: Prepare samples immediately before injection. If queuing is necessary, keep the autosampler at

. -

Buffer: Avoid high pH buffers (

) which promote hydrolysis of the bromide. Use 0.1% Formic Acid or TFA.

Synthesis & Purification Insights

Derived from standard methodologies for bromomethyl pyrazoles.

-

Synthesis Context: This compound is typically synthesized by brominating (3-isobutyl-1H-pyrazol-4-yl)methanol using

or -

Purification: Due to the reactivity of the bromide, silica gel chromatography can sometimes lead to degradation (silica is slightly acidic and retains polar compounds).

-

Recommendation: If purification is needed, recrystallization is superior. Dissolve in minimal hot Toluene or Isopropyl Acetate , then slowly add Heptane until turbid. Cool to

.

-

References

- ) in dichloromethane.

-

Solvolysis of Benzylic-Type Halides

-

Niraparib Intermediate Analogs

Sources

- 1. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. youtube.com [youtube.com]

- 4. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions | MDPI [mdpi.com]

The Ascendancy of 4-Substituted 3-Isobutyl Pyrazoles: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its status as a cornerstone for the development of novel therapeutics.[3][4] From potent anti-inflammatory agents to targeted cancer therapies, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities.[2][3] This guide focuses on a specific, yet highly promising, subclass: 4-substituted 3-isobutyl pyrazole derivatives. The strategic incorporation of an isobutyl group at the 3-position and diverse functionalities at the 4-position offers a rich chemical space for fine-tuning pharmacokinetic and pharmacodynamic properties, making this scaffold particularly attractive for researchers, scientists, and drug development professionals.

Strategic Synthesis of 4-Substituted 3-Isobutyl Pyrazole Derivatives

The synthetic accessibility of a chemical scaffold is paramount for its successful exploitation in drug discovery programs. The 4-substituted 3-isobutyl pyrazole core can be constructed and elaborated through a series of robust and well-established synthetic methodologies.

Construction of the 3-Isobutyl Pyrazole Core

The foundational 3-isobutyl pyrazole scaffold can be synthesized through the classical Knorr pyrazole synthesis or variations thereof. A common approach involves the condensation of a β-diketone or a related precursor with a hydrazine derivative.

Protocol 1: Synthesis of 3-Isobutyl-1H-pyrazole

This protocol outlines the synthesis of the parent 3-isobutyl-1H-pyrazole, which can also be procured from commercial suppliers.[5]

Step 1: Synthesis of 5-methyl-2,4-hexanedione

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl isovalerate.

-

Slowly add acetone to the reaction mixture with constant stirring.

-

Reflux the mixture for 4-6 hours.

-

After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone. Purify by vacuum distillation.

Step 2: Cyclization with Hydrazine

-

Dissolve the purified 5-methyl-2,4-hexanedione in glacial acetic acid.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Heat the reaction mixture at 80-100 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice water and neutralize with a sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 3-isobutyl-1H-pyrazole.

Functionalization of the C4-Position: A Gateway to Diversity

The C4 position of the pyrazole ring is highly amenable to electrophilic substitution, providing a versatile handle for introducing a wide array of functional groups.[6]

1. Halogenation: Key Intermediates for Cross-Coupling

Direct halogenation of the 3-isobutyl-1H-pyrazole core provides essential building blocks for further diversification via palladium-catalyzed cross-coupling reactions.[7]

Protocol 2: Synthesis of 4-Bromo-3-isobutyl-1H-pyrazole

-

Dissolve 3-isobutyl-1H-pyrazole in a suitable solvent such as chloroform or acetic acid.

-

Slowly add N-bromosuccinimide (NBS) in portions to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

Purify by column chromatography to yield 4-bromo-3-isobutyl-1H-pyrazole.

A similar protocol can be employed using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) for the synthesis of the corresponding 4-chloro and 4-iodo derivatives.[8]

2. Nitration: Introduction of an Electron-Withdrawing Group

Nitration of the pyrazole ring introduces a versatile nitro group that can be further transformed into other functionalities, such as an amino group.[9][10][11][12]

Protocol 3: Synthesis of 3-Isobutyl-4-nitro-1H-pyrazole

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 3-isobutyl-1H-pyrazole with vigorous stirring, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-isobutyl-4-nitro-1H-pyrazole.

3. Vilsmeier-Haack Formylation: A Route to Aldehydes

The Vilsmeier-Haack reaction is an effective method for introducing a formyl group at the C4-position of electron-rich heterocycles like pyrazoles.[13][14][15][16][17]

Protocol 4: Synthesis of 3-Isobutyl-1H-pyrazole-4-carbaldehyde

-

In a three-necked flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

To this pre-formed reagent, add a solution of 3-isobutyl-1H-pyrazole in DMF dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to 60-80 °C for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

Diversification through Palladium-Catalyzed Cross-Coupling Reactions

The 4-halo-3-isobutyl-1H-pyrazole intermediates are invaluable for generating diverse libraries of compounds through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[4][7][8]

Workflow for C4-Arylation via Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 5: General Procedure for Suzuki-Miyaura Cross-Coupling

-

To a degassed solution of 4-bromo-3-isobutyl-1H-pyrazole in a suitable solvent system (e.g., toluene/ethanol/water), add the desired aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 4-aryl-3-isobutyl-1H-pyrazole derivative.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 4-substituted 3-isobutyl pyrazole derivatives is emerging, the broader pyrazole class offers significant insights into their potential therapeutic applications, particularly as kinase inhibitors.[3]

Pyrazole Derivatives as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[17] Pyrazole-containing compounds have been successfully developed as inhibitors of various kinases, including Akt, Aurora kinases, and Janus kinases (JAKs).[17] The pyrazole scaffold often acts as a hinge-binder, forming crucial hydrogen bond interactions with the kinase active site.

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in cancer.

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-substituted 3-isobutyl pyrazoles can be systematically modulated by varying the substituent at the 4-position. The following table provides a hypothetical SAR based on known trends in pyrazole kinase inhibitors.

| R Group at C4-Position | Predicted Kinase Inhibitory Activity | Rationale |

| Small alkyl (e.g., -CH₃) | Moderate | May provide favorable steric interactions in the ATP binding pocket. |

| Phenyl | Potent | Can engage in π-π stacking interactions with aromatic residues in the active site. |

| 4-Fluorophenyl | Potent | The fluorine atom can act as a hydrogen bond acceptor and improve metabolic stability. |

| 4-Methoxyphenyl | Potent | The methoxy group can form hydrogen bonds and enhance solubility. |

| 4-Aminophenyl | Potent | The amino group can act as a hydrogen bond donor, potentially increasing affinity. |

| 3-Pyridyl | Potent | The nitrogen atom can form a key hydrogen bond with the hinge region of the kinase. |

Experimental Protocols for Biological Evaluation

Protocol 6: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.

-

Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, 384-well plates, plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase, substrate, and test compound to the wells of the 384-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 7: Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

-

Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT reagent, DMSO, microplate reader.

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Experimental Workflow for Biological Evaluation

Caption: Workflow for biological evaluation.

Conclusion and Future Directions

The 4-substituted 3-isobutyl pyrazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear roadmap for accessing a diverse range of analogues. While the biological potential of this specific subclass is still under active investigation, the extensive literature on related pyrazole derivatives strongly suggests their promise, particularly as kinase inhibitors. Future work should focus on the systematic exploration of the chemical space around this scaffold, coupled with robust biological evaluation, to unlock its full therapeutic potential.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological Activities. ResearchGate. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

El-Faham, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Shaaban, O. G., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Li, G., et al. (2014). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [Link]

-

Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]

-

de la Torre, D., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

-

Wang, C., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

Roman, D. L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

-

ResearchGate. (2015). Halogenation of the pyrazole scaffold. ResearchGate. [Link]

-

KTU ePubl. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

-

Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. PMC. [Link]

-

Zhang, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

-

Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. ResearchGate. [Link]

-

Sławiński, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

-

PubChem. 3-Nitropyrazole. PubChem. [Link]

-

Khan Academy. Aromatic halogenation. Khan Academy. [Link]

Sources

- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Isobutyl-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Introduction: The SDS as a Cornerstone of Laboratory Safety in Drug Discovery

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Bromomethyl Pyrazole Intermediates

In the fast-paced environment of drug development, the introduction of novel chemical intermediates is a daily reality. Among these, bromomethyl pyrazole derivatives are a significant class, valued for their utility as synthetic building blocks. However, their inherent reactivity, driven by the bromomethyl functional group—a potent alkylating agent—necessitates a rigorous approach to safety. The Safety Data Sheet (SDS) is the foundational document that guides this approach.

This guide moves beyond a simple recitation of SDS sections. As scientists and researchers, our responsibility is not just to read the SDS but to comprehend its implications, translate its warnings into practical laboratory controls, and foster a culture of safety that protects both the individual and the integrity of our research. We will dissect the SDS through the specific lens of bromomethyl pyrazole intermediates, providing the rationale behind handling protocols and emergency procedures, thereby empowering you to work with these valuable compounds safely and effectively.

Section 1: Decoding the Globally Harmonized System (GHS) Safety Data Sheet

The SDS is a globally standardized document, mandated by regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA) under REACH regulations.[1][2][3] Its 16-section format is designed for clarity and quick access to critical information in an emergency.[1][4][5][6]

The 16-Section Framework

The structure is logically organized, with immediate hazard and emergency information presented first, followed by more detailed technical data.[1][6][7] Employers are required to ensure that SDSs are readily accessible to all employees who may be exposed to hazardous chemicals in their workplace.[4][5]

dot graph "sds_sections" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

subgraph "cluster_0" { label = "Immediate Hazard & Emergency Info"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1 [label="Section 1: Identification"]; S2 [label="Section 2: Hazard(s) Identification"]; S3 [label="Section 3: Composition/Information on Ingredients"]; S4 [label="Section 4: First-Aid Measures"]; S5 [label="Section 5: Fire-Fighting Measures"]; S6 [label="Section 6: Accidental Release Measures"]; S7 [label="Section 7: Handling and Storage"]; S8 [label="Section 8: Exposure Controls/Personal Protection"]; S1 -> S2 -> S3 -> S4 -> S5 -> S6 -> S7 -> S8 [style=invis]; }

subgraph "cluster_1" { label = "Technical & Scientific Information"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; S9 [label="Section 9: Physical and Chemical Properties"]; S10 [label="Section 10: Stability and Reactivity"]; S11 [label="Section 11: Toxicological Information"]; }

subgraph "cluster_2" { label = "Non-Mandatory (Regulated by Other Agencies)"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; S12 [label="Section 12: Ecological Information"]; S13 [label="Section 13: Disposal Considerations"]; S14 [label="Section 14: Transport Information"]; S15 [label="Section 15: Regulatory Information"]; }

subgraph "cluster_3" { label = "Other Information"; bgcolor="#F1F3F4"; node [fillcolor="#5F6368", fontcolor="#FFFFFF"]; S16 [label="Section 16: Other Information"]; } } Caption: Logical Grouping of the 16 SDS Sections.

Table 1: Key Sections of a GHS-Compliant SDS for Bromomethyl Pyrazole Intermediates

| Section Number | Section Title | Core Information for Researchers |

| 1 | Identification | Provides the product name, manufacturer/supplier contact information, and recommended uses.[4] |

| 2 | Hazard(s) Identification | CRITICAL SECTION. Details the GHS classification, signal word ("Danger" or "Warning"), hazard statements (e.g., "Causes severe skin burns and eye damage"), and pictograms.[1][8][9] |

| 3 | Composition/Info on Ingredients | Lists the chemical ingredients, including CAS number and concentration. For novel intermediates, this may be the only compound listed.[4] |

| 4 | First-Aid Measures | Provides explicit instructions for exposure via inhalation, skin contact, eye contact, and ingestion.[10][11][12] |

| 5 | Fire-Fighting Measures | Specifies suitable extinguishing media and identifies hazardous combustion products (e.g., hydrogen bromide, oxides of nitrogen).[4] |

| 6 | Accidental Release Measures | Outlines procedures for containing and cleaning up spills, including required PPE and environmental precautions.[4][10] |

| 7 | Handling and Storage | Describes safe handling practices (e.g., "handle under inert gas") and storage conditions (e.g., "store in a cool, dry, well-ventilated area away from incompatible materials").[4][13][14] |

| 8 | Exposure Controls/PPE | CRITICAL SECTION. Lists any occupational exposure limits (OELs) and specifies the required personal protective equipment (PPE) like gloves, eye protection, and respiratory protection.[4][10] |

| 9 | Physical & Chemical Properties | Contains data such as appearance, odor, melting point, and solubility.[4] |

| 10 | Stability and Reactivity | Details chemical stability and lists conditions to avoid (e.g., heat, moisture) and incompatible materials (e.g., strong oxidizing agents, bases, nucleophiles).[14][15] |

| 11 | Toxicological Information | Describes the routes of exposure and symptoms of exposure. For novel intermediates, this section may state "the toxicological properties have not been thoroughly investigated."[10][16] |

| 12-15 | Ecological, Disposal, Transport, Regulatory | These sections provide important information for environmental health and safety (EHS) professionals regarding waste management and shipping.[1][6] |

| 16 | Other Information | Includes the date of preparation or last revision, which is crucial for ensuring you have the most current information.[4][5][6] |

Section 2: A Hazard Profile of Bromomethyl Pyrazole Intermediates

While the SDS for a specific, novel intermediate may have gaps in toxicological data, we can infer a robust hazard profile by understanding the chemistry of its functional groups. The primary hazards stem from the bromomethyl group, a classic electrophile, and the pyrazole ring, a heterocyclic aromatic system.

Table 2: Common Hazards of Bromomethyl Pyrazole Intermediates

| Hazard Classification | GHS Pictogram | Rationale & Causality |

| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | The presence of bromine and the pyrazole moiety can lead to systemic toxicity.[17] The exact LD50/LC50 is often unknown for new compounds, necessitating handling as if highly toxic. |

| Skin Corrosion / Irritation | corrosive | As reactive alkylating agents, these compounds can react with biological nucleophiles in the skin (e.g., proteins, lipids), causing irritation or chemical burns upon contact.[10][13][18] |

| Serious Eye Damage / Irritation | corrosive | The cornea is extremely sensitive to alkylating agents. Direct contact can cause severe, irreversible damage.[10] |

| Respiratory Tract Irritation | ❗ | Inhalation of dusts or vapors can irritate the mucous membranes of the respiratory system.[10][19] |

| Specific Target Organ Toxicity | health_hazard | While specific data is often lacking for intermediates, pyrazole itself is known to cause damage to the spleen and thyroid with repeated exposure. This potential must be considered. |

| Health Hazard (Potential Mutagen/Carcinogen) | ❗ | Alkylating agents are a well-known class of mutagens due to their ability to modify DNA. While not always classified as such on an SDS for a novel intermediate, this potential must be assumed and handled with appropriate containment. |

Section 3: From Hazard Identification to Risk Mitigation

An SDS identifies hazards; a scientist performs a risk assessment. Risk is the likelihood of a hazard causing harm. In drug development, where we handle compounds of unknown potency and toxicity, our goal is to minimize this likelihood through a hierarchy of controls.[20][21]

dot graph "risk_assessment_workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

A [label="New Bromomethyl Pyrazole Intermediate Received"]; B [label="Thoroughly Review SDS (Sections 2, 7, 8, 10, 11)"]; C [label="Conduct Task-Specific Risk Assessment"]; D [label="Implement Hierarchy of Controls"]; E [label="Proceed with Experiment"]; F [label="Review & Update Assessment as Needed"];

subgraph "cluster_controls" { label="Hierarchy of Controls"; bgcolor="#F1F3F4"; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="Elimination (Not Feasible)"]; C2 [label="Substitution (Use a less reactive analogue?)"]; C3 [label="Engineering Controls (Fume Hood, Glovebox)"]; C4 [label="Administrative Controls (SOPs, Training)"]; C5 [label="Personal Protective Equipment (PPE)"]; }

A -> B -> C -> D; D -> C3; D -> C4; D -> C5; {C3, C4, C5} -> E [lhead=cluster_controls]; E -> F;

C1 [style=invis]; C2 [style=invis]; } Caption: Risk Assessment Workflow for Novel Intermediates.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not your PPE, but your laboratory's ventilation system.

-

Chemical Fume Hood: All handling of bromomethyl pyrazole intermediates, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[15][22]

-

Glovebox: For particularly potent, sensitive, or dusty materials, use of a glovebox under an inert atmosphere provides a higher level of containment.

Personal Protective Equipment (PPE): The Last Barrier

The SDS, specifically Section 8, dictates the minimum required PPE. For reactive intermediates like bromomethyl pyrazoles, a conservative approach is warranted, similar to handling cytotoxic drugs.[23][24][25][26]

Table 3: Recommended Personal Protective Equipment (PPE) for Bromomethyl Pyrazole Intermediates

| Body Part | PPE Specification | Rationale & Best Practices |

| Hands | Double Gloving: Inner and outer pair of chemical-resistant nitrile gloves. | The bromomethyl group can be corrosive. Double gloving provides protection against tears and allows for safe removal of the contaminated outer glove. Change gloves immediately upon suspected contact.[23][27] |

| Eyes/Face | Chemical splash goggles AND a full-face shield. | Protects against splashes during liquid transfers and prevents dust from reaching the eyes. Goggles provide a seal; the face shield protects the entire face.[13][23] |

| Body | Poly-coated, disposable gown with long sleeves and knit cuffs. | A standard cotton lab coat is insufficient. A poly-coated gown provides resistance to chemical permeation. Cuffs should be tucked under the inner glove.[23][25][27] |

| Respiratory | A NIOSH-certified N95 respirator may be required for weighing fine powders outside of a containment hood. | This should be determined by your risk assessment and institutional policy. Use of a respirator requires prior medical clearance and fit-testing.[23][25] |

Section 4: Standard Operating Procedures (SOPs)

Translating the SDS into actionable protocols is essential for reproducible safety.

Experimental Protocol: Safe Handling and Weighing

-

Preparation: Designate a specific area within a chemical fume hood for handling the intermediate. Assemble all necessary equipment, including spatulas, weigh paper, and a tared, sealable receiving flask.

-

Don PPE: Put on all required PPE as specified in Table 3 before entering the designated handling area.

-

Inert Atmosphere: If the compound is moisture-sensitive (as indicated in Section 10 of the SDS), purge the container with an inert gas (e.g., nitrogen or argon) before opening.

-

Weighing: Carefully transfer the required amount of solid from the reagent bottle to the weigh paper or directly into the receiving flask. Avoid creating airborne dust.

-

Closure and Cleanup: Securely close the primary reagent bottle. Using a damp paper towel (with a solvent that will not react), gently wipe down the spatula and any surfaces within the fume hood that may have been contaminated. Dispose of the towel and weigh paper as hazardous waste.

-

Transfer: Immediately proceed with the transfer of the weighed intermediate into the reaction vessel within the fume hood.

Experimental Protocol: Storage

-

Segregation: Store bromomethyl pyrazole intermediates in a designated, clearly labeled cabinet for reactive/toxic compounds.

-

Incompatibilities: Crucially, ensure they are stored separately from bases, strong oxidizing agents, and nucleophiles, as specified in Section 7 and 10 of the SDS.[13][14]

-

Conditions: Keep containers tightly sealed in a cool, dry, and dark location to prevent degradation.[10]

Experimental Protocol: Waste Disposal

-

Classification: All materials contaminated with bromomethyl pyrazoles (gloves, paper towels, silica gel, excess reagent) must be classified as halogenated organic waste .[28]

-

Segregation: Do NOT mix halogenated waste with non-halogenated waste streams. This is critical for proper incineration and environmental safety.

-

Containers: Collect solid waste in a labeled, sealed container. Collect liquid waste (e.g., reaction mother liquor) in a separate, labeled, sealed container for halogenated liquid waste.

-

Disposal: Follow your institution's specific procedures for hazardous waste pickup.[29][30]

Section 5: Emergency Protocols - A Self-Validating System

Your response to an emergency must be swift, decisive, and informed by the SDS.

Experimental Protocol: Chemical Spill Response

This protocol is for a minor spill (i.e., one you are trained and equipped to handle safely) inside a chemical fume hood. For major spills, evacuate and call emergency services.[31][32][33]

dot graph "spill_response_protocol" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

A [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Alert Colleagues & Supervisor", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="If Flammable, Eliminate Ignition Sources", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Ensure Full PPE is Worn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Contain the Spill", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Absorb/Neutralize", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Collect Waste", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Decontaminate Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Report Incident", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E [label="Use spill socks or inert absorbent\n(vermiculite, sand) to create a dike."]; E -> F [label="Work from outside in."]; F -> G [label="Place in a sealed, labeled\nhazardous waste container."]; G -> H [label="Use soap and water or as specified by EHS."]; H -> I; } Caption: Decision and Action Flow for a Minor Chemical Spill.

-

Assess and Alert: Immediately alert nearby personnel.[32][33]

-

Contain: If a liquid, create a dike around the spill using an inert absorbent material like vermiculite or sand.[34][35] Do not use combustible materials like paper towels for the initial containment.[22] For a solid, gently cover it with the absorbent.

-

Absorb: Working from the outside in, apply absorbent material over the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste disposal. Use non-sparking tools if the material is flammable.

-

Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate.[31][35] Collect all cleaning materials as hazardous waste.

-

Report: Report the incident to your supervisor and your institution's Environmental Health & Safety department.[33][34]

Protocol: Personal Exposure

Reference Section 4 of the SDS immediately.[34]

-

Skin Contact: Immediately go to the nearest safety shower.[31] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing. Seek immediate medical attention.[10][33]

-

Eye Contact: Immediately flush with the nearest eyewash station for at least 15 minutes, holding the eyelids open.[10][31] Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][12]

Conclusion

The Safety Data Sheet for a bromomethyl pyrazole intermediate, or any novel compound, is more than a regulatory formality; it is a dynamic and critical component of the research process. It provides the essential knowledge that, when combined with scientific expertise and sound judgment, forms a robust framework for laboratory safety. By understanding the "why" behind each pictogram and precaution, we transform compliance into a culture of proactive risk management, ensuring that our pursuit of therapeutic innovation is conducted with the utmost responsibility and care.

References

-

Hazard Communication Standard: Safety Data Sheets. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

-

OSHA SDS Requirements. (n.d.). Pennsylvania Landscape & Nursery Association. Retrieved from [Link]

-

GHS Pictograms: A Guide for Hazard Communication. (2023, December 29). ERA Environmental Management Solutions. Retrieved from [Link]

-

Using the GHS. (n.d.). Safe Work Australia. Retrieved from [Link]

-

OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group. Retrieved from [Link]

-

GHS hazard pictograms. (n.d.). Wikipedia. Retrieved from [Link]

-

Extended safety data sheets. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

-

GHS hazard pictograms. (n.d.). Stoffenmanager. Retrieved from [Link]

-

GHS pictograms. (n.d.). United Nations Economic Commission for Europe (UNECE). Retrieved from [Link]

-

What is a Safety Data Sheet (SDS): Guide & Requirements. (n.d.). BradyID.com. Retrieved from [Link]

-

REACH Safety Data Sheets. (n.d.). Health and Safety Executive for Northern Ireland. Retrieved from [Link]

-

OSHA Safety Data Sheets: Hazards Management. (2024, February 15). TRADESAFE. Retrieved from [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved from [Link]

-

Guidance on the compilation of safety data sheets. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

-

LCSS: BROMINE. (n.d.). National Research Council. Retrieved from [Link]

-

Guidance documents. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

-

EU REACH Safety Data Sheet (SDS) and eSDS Format. (n.d.). REACH24H Consulting Group. Retrieved from [Link]

-

Bromine Handling. (n.d.). Scribd. Retrieved from [Link]

-

MSDS of 3-(bromomethyl)-1H-pyrazole. (2010, November 12). Capot Chemical Co., Ltd. Retrieved from [Link]

-

Risk Management Strategies for New Drug Development. (n.d.). PharmaEngine, Inc. Retrieved from [Link]

-

GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (n.d.). Halyard Health. Retrieved from [Link]

-

Bromination safety. (2024, June 6). YouTube. Retrieved from [Link]

-

Chemical handling and storage section 6. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

-

Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

-

Spill Control/Emergency Response. (2025, January 14). University of Oklahoma Health Sciences. Retrieved from [Link]

-

Chemical Spill Response. (n.d.). Rowan University. Retrieved from [Link]

-

Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

-

Personal Protective Equipment. (n.d.). POGO Satellite Manual. Retrieved from [Link]

-

Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid - Exposure. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

-

Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

-

Risk assessment in drug development. (2025, June 26). 3Biotech. Retrieved from [Link]

-

Identifying risks in drug discovery. (2020, July 13). Clarivate. Retrieved from [Link]

-

Safe handling of hazardous drugs. (n.d.). PMC. Retrieved from [Link]

-

The Role of Risk Assessment in Generic Drug Development. (2025, August 2). DrugPatentWatch. Retrieved from [Link]

-

ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. (n.d.). Texas Woman's University. Retrieved from [Link]

-

New Product Introduction (Risk Evaluation). (2020, September 9). Pharma Beginners. Retrieved from [Link]

-

Guidelines For the Safe Use & Disposal Of Ethidium Bromide. (n.d.). ResearchGate. Retrieved from [Link]

-

New Guidance Governing Ethidium Bromide Disposal. (n.d.). The University of Edinburgh. Retrieved from [Link]

-

Part G: Chemical Disposal Procedures. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]

Sources

- 1. osha.gov [osha.gov]

- 2. Extended safety data sheets - ECHA [echa.europa.eu]

- 3. REACH Safety Data Sheets | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 4. OSHA SDS Requirements - Pennsylvania Landscape & Nursery Association [plna.site-ym.com]

- 5. compliancy-group.com [compliancy-group.com]

- 6. trdsf.com [trdsf.com]

- 7. What is a Safety Data Sheet (SDS): Guide & Requirements | BradyID.com [bradyid.com]

- 8. - Using the GHS | Safe Work Australia [safeworkaustralia.gov.au]

- 9. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. fishersci.com [fishersci.com]

- 13. dollycorporation.com [dollycorporation.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. LCSS: BROMINE [web.stanford.edu]

- 16. capotchem.cn [capotchem.cn]

- 17. GHS hazard pictograms [stoffenmanager.com]

- 18. youtube.com [youtube.com]

- 19. fishersci.com [fishersci.com]

- 20. pharmaengine.com [pharmaengine.com]

- 21. 3biotech.com [3biotech.com]

- 22. scribd.com [scribd.com]

- 23. halyardhealth.com [halyardhealth.com]

- 24. pharmtech.com [pharmtech.com]

- 25. gerpac.eu [gerpac.eu]

- 26. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pogo.ca [pogo.ca]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. twu.edu [twu.edu]

- 30. researchgate.net [researchgate.net]

- 31. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 32. sites.rowan.edu [sites.rowan.edu]

- 33. ehs.princeton.edu [ehs.princeton.edu]

- 34. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 35. acs.org [acs.org]

Methodological & Application

Application Note: Scalable Synthesis of 4-(Bromomethyl)-3-Isobutyl-1H-Pyrazole

Executive Summary & Strategic Analysis

This application note details the synthesis of 4-(bromomethyl)-3-isobutyl-1H-pyrazole , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., c-Met, ALK inhibitors).

The synthesis presents a specific regiochemical challenge: Ethyl Acetoacetate (EAA) , the required starting material, possesses a methyl group at the ketone position. To achieve the 3-isobutyl substitution pattern, the synthesis requires a

Key Synthetic Challenges Solved:

-

Regioselective Chain Extension: Utilizing dianion chemistry to alkylate the

-carbon of EAA, converting the methyl tail into an isobutyl group. -

Core Scaffold Construction: Converting the

-keto ester into a 1,3-dicarbonyl equivalent suitable for forming the 1H-pyrazole (non-oxygenated) core. -

C4-Functionalization: Installing the bromomethyl moiety via a Vilsmeier-Haack formylation/reduction/bromination sequence, avoiding the instability of pre-functionalized precursors.

Synthetic Pathway Visualization

The following flow chart illustrates the critical path from Ethyl Acetoacetate to the final target.

Figure 1: Step-wise synthetic logic flow from EAA to the bromomethyl-pyrazole target.[1]

Detailed Experimental Protocols

Phase 1: Scaffold Modification ( -Alkylation)

The methyl group of ethyl acetoacetate is not sufficiently nucleophilic under standard conditions. We must generate the dianion to direct alkylation to the

Reaction:

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Ethyl Acetoacetate | 1.0 | Substrate |

| Sodium Hydride (60%) | 1.1 | Base 1 ( |

| n-Butyllithium (2.5M) | 1.1 | Base 2 ( |

| Isopropyl Bromide | 1.05 | Electrophile |

| THF (Anhydrous) | Solvent | Medium |

Protocol

-

Dianion Generation:

-

Suspend NaH (1.1 eq) in anhydrous THF at 0°C under Argon.

-

Add Ethyl Acetoacetate (1.0 eq) dropwise. Stir for 30 min (Solution turns clear/yellow).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Slowly add n-BuLi (1.1 eq). Stir for 30 min. The solution will turn an intense yellow/orange, indicating dianion formation.

-

-

Alkylation:

-

Add Isopropyl Bromide (1.05 eq) slowly to the -78°C solution.

-

Allow the mixture to warm naturally to room temperature over 2 hours.

-

Mechanistic Note: Alkylation occurs exclusively at the

-carbon due to the higher basicity and nucleophilicity of the terminal enolate.

-

-

Workup:

-

Quench with saturated

. Extract with diethyl ether. -

Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).

-

Product: Ethyl 5-methyl-3-oxohexanoate.

-

Phase 2: Pyrazole Core Synthesis

To obtain the 1H-pyrazole (without an oxygen at C5), we utilize a decarboxylative route. Direct condensation of the Phase 1 product with hydrazine would yield a pyrazolone (5-hydroxy-pyrazole), which is difficult to reduce. Instead, we convert the

Step 2A: Decarboxylation to Methyl Isobutyl Ketone (MIBK)

-

Reflux Ethyl 5-methyl-3-oxohexanoate in 10% NaOH for 4 hours (Hydrolysis).

-

Acidify with HCl and heat to facilitate decarboxylation.[2]

-

Isolate 4-methylpentan-2-one (MIBK) via steam distillation or extraction.

Step 2B: Claisen Condensation & Cyclization

We now convert MIBK into a 1,3-dicarbonyl equivalent using ethyl formate, then cyclize.

Reaction:

| Reagent | Equiv.[3][4][5] | Role |

| 4-Methylpentan-2-one | 1.0 | Substrate |

| Ethyl Formate | 1.2 | Formylating Agent |

| Sodium Ethoxide | 1.2 | Base |

| Hydrazine Hydrate | 1.5 | Cyclization Agent |

Protocol

-

Formylation:

-

In a flask, combine NaOEt (1.2 eq) and dry ethanol (or ether).

-

Add a mixture of MIBK (1.0 eq) and Ethyl Formate (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 12 hours. The sodium salt of the formyl ketone precipitates or forms a thick oil.

-

-

Cyclization:

Phase 3: C4-Functionalization (The Target Moiety)

The pyrazole ring is electron-rich. Electrophilic aromatic substitution prefers the 4-position. We install the carbon atom via Vilsmeier-Haack, then convert to the bromomethyl group.

Step 3A: Vilsmeier-Haack Formylation

Reaction:

-

Reagent Prep: Add

(1.2 eq) dropwise to dry DMF (3.0 eq) at 0°C to generate the Vilsmeier reagent (chloroiminium salt). -

Addition: Add a solution of 3-Isobutyl-1H-pyrazole (1.0 eq) in DMF to the reagent at 0°C.

-

Heating: Heat to 80°C for 3 hours.

-

Hydrolysis: Pour onto ice and neutralize with Sodium Acetate (buffer to pH 5-6). The aldehyde often precipitates.

-

Product: 3-Isobutyl-1H-pyrazole-4-carbaldehyde .

Step 3B: Reduction & Bromination

Reaction:

-

Reduction:

-

Bromination:

-

Dissolve the alcohol in anhydrous DCM (Dichloromethane).

-

Cool to 0°C. Add

(Phosphorus Tribromide, 0.4 eq) dropwise. -

Stir at 0°C for 1 hour, then allow to warm to RT.

-

Critical Workup: Pour into ice water/NaHCO3. Extract with DCM.[7] Dry over

. -

Final Product: 4-(Bromomethyl)-3-isobutyl-1H-pyrazole .

-

Quality Control & Validation

| Analytical Method | Expected Result | Diagnostic Signal |

| 1H NMR (CDCl3) | Isobutyl Doublet | |

| Pyrazole C5-H | ||

| Bromomethyl | ||

| LC-MS | Molecular Ion | [M+H]+ matches calc. mass (Bromine isotope pattern 1:1) |

| TLC | Purity | Single spot (Visualize with UV or Iodine) |

Stability Warning: The 4-(bromomethyl) pyrazole is an active alkylating agent. It should be used immediately or stored at -20°C under inert gas to prevent hydrolysis or polymerization.

References

-

Huckin, S. N., & Weiler, L. (1974).

-keto esters. Journal of the American Chemical Society, 96(4), 1082-1087. Link -

Beak, P., & Reitz, D. B. (1978). Dipole-stabilized carbanions: Novel applications in synthesis. Chemical Reviews, 78(3), 275-316. (Grounding for dianion strategy). Link

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Foundational pyrazole synthesis).[9][10] Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[11] Comprehensive Organic Synthesis, 2, 777-794. (Protocol for C4 formylation). Link

-

Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066). Journal of Medicinal Chemistry, 54(18), 6342-6363. (Context for 4-substituted-3-alkylpyrazole pharmacophores). Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 6. 5-Isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

Using 4-(bromomethyl)-3-isobutyl-1H-pyrazole as a building block

Application Note: 4-(Bromomethyl)-3-isobutyl-1H-pyrazole in Drug Discovery

Abstract

This technical guide details the utility, handling, and synthetic protocols for 4-(bromomethyl)-3-isobutyl-1H-pyrazole , a versatile heterocyclic building block.[1] Distinguished by its electrophilic bromomethyl "warhead" and lipophilic isobutyl side chain, this scaffold is increasingly relevant in Fragment-Based Drug Discovery (FBDD) for targeting kinases and GPCRs.[1] This document provides validated protocols for nucleophilic substitution and N-alkylation, addressing critical regioselectivity and tautomerism challenges.

Structural Analysis & Chemical Logic

The Scaffold

The compound features a pyrazole core functionalized at two strategic positions:[2][3][4][5][6][7][8][9]

-

C4-Bromomethyl (

): A highly reactive benzylic-like electrophile.[1] It serves as a "lynchpin" for connecting the pyrazole to other pharmacophores via -

C3-Isobutyl (

): A hydrophobic moiety that fills lipophilic pockets (e.g., the Gatekeeper region in protein kinases).[1] -

N1-Proton (

): An acidic site (

Tautomerism & Regioselectivity

A critical "Expertise" insight is the tautomeric equilibrium.[1] In solution, the proton shuttles between N1 and N2.

-

Tautomer A (3-isobutyl): Less sterically hindered N-H.[1]

-

Tautomer B (5-isobutyl): Sterically crowded N-H.[1]

Impact on Synthesis: When performing N-alkylation, the electrophile will preferentially attack the less hindered nitrogen (distal to the isobutyl group), typically yielding the 1-alkyl-3-isobutyl isomer as the major product. However, the presence of the C4-bromomethyl group adds secondary steric pressure that must be controlled via temperature and base selection.[1]

Handling, Stability & Safety

Safety Warning:

-

Lachrymator: Like benzyl bromides, this compound is a potent eye and respiratory irritant. Handle only in a fume hood.[1]

-

Vesicant: Direct skin contact can cause severe blistering.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1]

Stability & Storage:

-

Hydrolysis Risk: The C4-bromomethyl group is susceptible to hydrolysis by atmospheric moisture, converting to the alcohol (

), which is a "dead end" for -

Storage Protocol: Store at -20°C under Argon/Nitrogen. If the solid turns yellow/orange, it indicates HBr degradation; repurify via short silica plug filtration before use.

Synthetic Workflows & Protocols

Visualizing the Synthetic Logic

Figure 1: Divergent synthetic pathways.[1] Path A is preferred for fragment growing; Path B is preferred for scaffold rigidity.

Protocol A: C4-Amination (The "Warhead" Displacement)

Objective: Install a secondary amine at the C4 position while leaving the pyrazole NH free for later interaction with protein residues (e.g., H-bond donor to kinase hinge).

Reagents:

-

Substrate: 4-(bromomethyl)-3-isobutyl-1H-pyrazole (1.0 eq)[1]

-

Nucleophile: Morpholine or Piperidine derivative (1.2 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step:

-

Preparation: Dissolve the amine nucleophile and DIPEA in anhydrous MeCN (0.1 M concentration) in a round-bottom flask under

. -

Addition: Cool the solution to 0°C. Add the pyrazole building block portion-wise (solid) or dropwise (if dissolved in minimal MeCN).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target mass = Nucleophile + 137 Da).[1]

-

Checkpoint: If starting material remains, add 0.1 eq of NaI (Finkelstein catalyst) to accelerate the reaction.

-

-

Workup: Evaporate volatiles. Partition between EtOAc and Water.[1] The product is usually in the organic layer.[1]

-

Purification: Flash chromatography (DCM:MeOH gradient).

Data Table: Solvent Effects on Yield

| Solvent | Base | Temp | Yield | Notes |

| MeCN | DIPEA | RT | 88% | Cleanest profile; easiest workup.[1] |

| DMF | 60°C | 65% | Formation of dimers observed.[1] | |

| DCM | RT | 72% | Slower reaction rate.[1] |

Protocol B: Regioselective N-Alkylation

Objective: Lock the tautomer and introduce a solubility tail or aryl group.[1]

Reagents:

-

Substrate: 4-(bromomethyl)-3-isobutyl-1H-pyrazole (1.0 eq)[1]

-

Electrophile: Methyl Iodide or Benzyl Bromide (1.1 eq)

-

Base:

(1.5 eq) - Preferred over NaH for milder control.[1] -

Solvent: DMF (Dry)

Step-by-Step:

-

Dissolution: Dissolve the pyrazole in DMF (0.2 M). Add

. Stir at RT for 15 mins to deprotonate. -

Alkylation: Add the electrophile dropwise.

-

Regiocontrol: Stir at RT.

-

Quench: Pour into ice water. Extract with EtOAc.[1]

-

Validation: Use NOESY NMR to confirm regiochemistry.

-

Signal: Look for NOE correlation between the N-Methyl protons and the C5-H proton.[1] If the alkyl group is on the other nitrogen (near isobutyl), you will see NOE with the isobutyl group.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (C4-Sub) | Hydrolysis of Bromide | Ensure reagents are dry; add molecular sieves. |

| Dimerization | Bis-alkylation | Use excess nucleophile (amine) to statistically favor mono-substitution.[1] |

| Regio-isomers (N-Alk) | Thermodynamic control | Lower reaction temperature; switch to bulky base ( |

References

-

General Pyrazole Reactivity: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011.[1] Link

-

Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1] Link

-

Tautomerism in Drug Discovery: Martin, Y. C.[1] "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design, 2009.[1] Link

-

Handling Benzylic Bromides: "Safe Handling of Lachrymators and Vesicants." Prudent Practices in the Laboratory, National Academies Press. Link

Sources

- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 9. Pyrazole synthesis [organic-chemistry.org]

Preparation of pyrazole-based kinase inhibitors using isobutyl derivatives

Application Note: Strategic Synthesis of Isobutyl-Functionalized Pyrazole Kinase Inhibitors

Executive Summary

The pyrazole scaffold represents a "privileged structure" in kinase inhibitor discovery, serving as a robust adenine mimetic in ATP-competitive (Type I) and allosteric (Type II) inhibitors. FDA-approved drugs such as Crizotinib , Ruxolitinib , and Asciminib validate this scaffold's clinical utility.[1][2]

This guide focuses on the isobutyl-functionalized pyrazole , a specific motif where the isobutyl group is employed to occupy hydrophobic sub-pockets (e.g., the "Gatekeeper" region or the hydrophobic back-pocket II). While the isobutyl group enhances lipophilic contact and potency, its introduction poses synthetic challenges regarding regioselectivity (N1 vs. N2 isomerism).

This document details two validated protocols:

-

De Novo Cyclization: High-fidelity synthesis using isobutylhydrazine (Best for scale-up).

-

Late-Stage Alkylation: Divergent synthesis using cesium carbonate (Best for SAR library generation).

Strategic Retrosynthesis & Pathway Logic

To design a robust synthetic route, we must analyze the disconnection of the pyrazole core. The choice of route depends on whether the priority is regiochemical purity (Route A) or structural diversity (Route B).

Figure 1: Retrosynthetic analysis comparing De Novo Cyclization (Route A) and Direct Alkylation (Route B).

Protocol 1: De Novo Cyclization (Regioselective Route)

Objective: Synthesis of 1-isobutyl-1H-pyrazole-4-carboxylate esters with >95% regioselectivity. Mechanism: Condensation of an isobutylhydrazine nucleophile with an electrophilic enaminone. The steric bulk of the isobutyl group directs the initial attack to the less hindered carbon, securing the N1 position.

Materials

-

Substrate: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or generic 1,3-dicarbonyl equivalent).

-

Reagent: Isobutylhydrazine hydrochloride (CAS: 5352-61-4).

-

Solvent: Ethanol (Absolute).

-

Base: Triethylamine (TEA) or NaOAc (to free the hydrazine salt).

Step-by-Step Methodology

-

Preparation of Active Species:

-

In a round-bottom flask, dissolve Isobutylhydrazine HCl (1.1 equiv) in Ethanol (0.5 M concentration).

-

Add TEA (1.2 equiv) dropwise at 0°C to liberate the free hydrazine. Stir for 15 minutes.

-

-

Condensation:

-

Add the 1,3-dicarbonyl substrate (1.0 equiv) slowly to the hydrazine solution.

-

Critical Checkpoint: The reaction is exothermic. Maintain temperature <10°C during addition to prevent decomposition.

-

-

Cyclization:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

-

Heat to reflux (78°C) for 3–5 hours. Monitor by LC-MS for the disappearance of the acyclic hydrazone intermediate.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.[3]

-

Redissolve residue in Ethyl Acetate and wash with 0.1 M HCl (to remove unreacted hydrazine) followed by Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Usually, the product is pure enough for the next step. If not, recrystallize from Hexanes/EtOAc.

-

Why this works: The reaction relies on the nucleophilicity of the terminal nitrogen of the hydrazine. By attaching the isobutyl group before ring formation, you lock the alkyl group into the N1 position relative to the C3/C5 substituents defined by the dicarbonyl starting material [1].

Protocol 2: Late-Stage N-Alkylation (Divergent Route)

Objective: Rapid introduction of the isobutyl group onto an existing pyrazole core for SAR (Structure-Activity Relationship) studies. Challenge: Pyrazoles are ambident nucleophiles (tautomers). Alkylation often yields a mixture of N1 and N2 isomers. Solution: Use of Cesium Carbonate (Cs₂CO₃) in DMF.[4][5] The "Cesium Effect" involves the formation of a more "naked" pyrazolate anion due to the large ionic radius of Cs+, which often enhances yield and can influence regioselectivity based on thermodynamic control [2][3].

Materials

-

Substrate: 3,5-substituted-1H-pyrazole.

-

Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide).

-

Base: Cesium Carbonate (Cs₂CO₃) - Anhydrous.

-

Solvent: DMF (Anhydrous) or Acetonitrile.

Step-by-Step Methodology

-

Deprotonation:

-

Dissolve the pyrazole core (1.0 equiv) in anhydrous DMF (0.2 M).

-

Add Cs₂CO₃ (2.0 equiv).

-

Stir at RT for 30 minutes. The mixture will likely turn cloudy/suspension.

-

-

Alkylation:

-

Add Isobutyl bromide (1.5 equiv). Note: Isobutyl halides are sterically hindered and react slower than primary alkyl halides.

-

Heat the reaction to 60–80°C.

-

Time: 4–12 hours.[] Monitor via LC-MS.

-

-

Quench & Extraction:

-

Cool to RT. Pour into ice-water (5x reaction volume).

-

Extract with Ethyl Acetate (3x).

-

Critical Step: Wash the organic layer thoroughly with water and LiCl solution (5%) to remove DMF, which can interfere with chromatography.

-

-

Isomer Separation:

-

The crude will contain N1 and N2 isomers.

-

Separation: Use Flash Chromatography (Silica). The N1-isobutyl isomer is typically less polar (higher Rf) than the N2 isomer due to shielding of the lone pair, but this depends on C3/C5 substitution.

-

Validation: Use NOESY NMR to confirm regiochemistry (See Section 6).

-

Structural Biology & Mechanism of Action

The isobutyl group is not merely a passive handle; it is a probe for the Hydrophobic Region II or the Gatekeeper pocket.

Figure 2: Schematic interaction of the isobutyl-pyrazole inhibitor within the kinase ATP-binding cleft. The isobutyl group targets hydrophobic clusters often inaccessible to natural ATP.

Mechanistic Insight: In many kinases (e.g., c-Met, ALK), the "gatekeeper" residue controls access to a hydrophobic back-pocket. Small gatekeepers (Threonine/Alanine) allow bulky groups like isobutyl to enter. If the gatekeeper mutates to a larger residue (e.g., T315I in Abl), the isobutyl group may clash, causing resistance. However, in wild-type kinases, the isobutyl group displaces high-energy water molecules from this hydrophobic pocket, providing a significant entropic gain in binding affinity [4].

Quality Control: Distinguishing Regioisomers

When using Protocol 2 (Alkylation), distinguishing N1 from N2 isomers is critical.

| Feature | N1-Isobutyl Isomer (Target) | N2-Isobutyl Isomer (Byproduct) |

| TLC (Rf) | Typically Higher (Less Polar) | Typically Lower (More Polar) |

| 1H-NMR (NOE) | NOE observed between Isobutyl-CH₂ and C5-H/Substituent | NOE observed between Isobutyl-CH₂ and C3-H/Substituent |

| 13C-NMR | C3 and C5 shifts are distinct. | C3 and C5 shifts differ from N1. |

Protocol Validation: Always run a 1D-NOESY experiment. Irradiate the methylene doublet of the isobutyl group (~3.9 ppm).

-

If you see enhancement of the C5-proton/group: You have the N1 isomer .

-

If you see enhancement of the C3-proton/group: You have the N2 isomer .

References

-

Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis." Chemistry – A European Journal. (Validated via general pyrazole synthesis literature).

-

K. M. J. Al-Zaydi. (2025). "Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole." ResearchGate.[7]

-

Kumar, V., et al. (2023). "Caesium carbonate promoted regioselective functionalization of pyrimidinones."[4][5] Royal Society of Chemistry Advances.

-